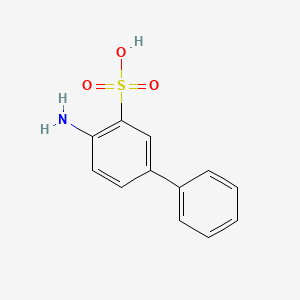

4-Aminobiphenyl-3-sulfonic acid

Description

Historical Context of Sulfonated Biphenylamine Research

The exploration of sulfonated aromatic amines is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The introduction of the sulfonic acid group (-SO₃H) into aromatic amines was a groundbreaking development, transforming water-insoluble dyes into soluble and therefore more applicable forms for dyeing textiles. Early research in this field was largely driven by the need for new and improved dye intermediates. nih.govt3db.ca

Significance in Contemporary Chemical and Materials Science Research

In modern research, 4-aminobiphenyl-3-sulfonic acid is primarily investigated as a monomer for the synthesis of high-performance polymers, particularly sulfonated polyamides. nih.govresearchgate.net These polymers are of great interest in materials science for their potential applications in areas such as proton exchange membranes for fuel cells, due to the proton-conducting nature of the sulfonic acid groups. lidsen.comlidsen.com The incorporation of the biphenyl (B1667301) unit into the polymer backbone contributes to enhanced thermal stability and mechanical strength. researchgate.net

Furthermore, the compound continues to be relevant in the field of dye chemistry. The amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. nih.govunb.cajbiochemtech.comivypanda.com The sulfonic acid group in these dyes not only ensures water solubility but can also influence their color and fastness properties. ivypanda.com Research in this area focuses on creating new dyes with specific spectral properties and improved performance characteristics for various applications. jbiochemtech.comresearchgate.netmdpi.com

Structural Features and Research Relevance of the Sulfonic Acid Moiety

The sulfonic acid group is the defining functional group of this compound, profoundly influencing its chemical and physical properties. Its presence imparts high water solubility to the molecule, a crucial feature for its use as a dye intermediate and for the processing of polymers derived from it. ontosight.ai

From a structural standpoint, the sulfonic acid group is strongly electron-withdrawing, which affects the reactivity of the aromatic rings. This electronic effect can influence the position of further electrophilic substitution reactions on the biphenyl system. Moreover, the sulfonic acid group can participate in hydrogen bonding, which plays a significant role in the properties of polymers synthesized from this monomer, such as their water uptake and proton conductivity. researchgate.netelsevierpure.com In the context of polymer membranes, the sulfonic acid groups provide the hydrophilic domains necessary for the transport of protons, a key function in fuel cell applications. nih.govlidsen.comlidsen.com The acidity of the sulfonic acid group is also a critical factor in its catalytic activity in certain reactions.

Detailed Research Findings

Sulfonated Polyamides Derived from this compound

The following table summarizes the properties of sulfonated polyamides synthesized using this compound or similar sulfonated diamines, as reported in various research studies.

| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Proton Conductivity (S/cm) | Water Uptake (%) | Ion Exchange Capacity (IEC) (meq/g) |

|---|---|---|---|---|---|

| Sulfonated Aromatic Polyamide (HFDA/DABS/1S0-70/30) | >250 °C researchgate.net | Not Reported | 2.70 x 10⁻⁴ nih.gov | Not Reported | 0.747 nih.gov |

| Sulfonated Poly(ether amide) (HFD-co-ISO/DABS-55) | >250 °C researchgate.net | Not Reported | 9.1 x 10⁻² at 75°C researchgate.net | Not Reported | Not Reported |

| Sulfonated Aromatic Polyamides | Not Reported | Not Reported | 3.82 x 10⁻² | Not Reported | 1.0223 |

Azo Dyes Derived from Sulfonated Amines

The table below presents examples of azo dyes synthesized from sulfonated aromatic amines, highlighting their spectroscopic properties.

| Reactants | Resulting Dye Color | Absorption Maximum (λmax) |

|---|---|---|

| 4-Aminobenzenesulfonic acid + 1-Naphthol (B170400) | Dark Red ivypanda.com | Not Reported |

| 3-Aminobenzenesulfonic acid + 2-Naphthol | Dark Orange ivypanda.com | Not Reported |

| Sulfanilic acid + 3-Aminophenol | Not Reported | 435 nm (in DMSO) researchgate.net |

| Sulfanilic acid + 3-Aminophenol, then coupled with N,N-dimethylaniline | Not Reported | 450 nm (in DMSO) researchgate.net |

Structure

3D Structure

Properties

CAS No. |

3365-88-6 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

2-amino-5-phenylbenzenesulfonic acid |

InChI |

InChI=1S/C12H11NO3S/c13-11-7-6-10(8-12(11)17(14,15)16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) |

InChI Key |

SCMXWXFLUFQKOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminobiphenyl 3 Sulfonic Acid and Its Analogs

Established Synthetic Routes for 4-Aminobiphenyl-3-sulfonic Acid

The traditional synthesis of this compound primarily involves the direct sulfonation of 4-aminobiphenyl (B23562). This electrophilic aromatic substitution reaction typically utilizes concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) as the sulfonating agent. The amino group (-NH2) on the biphenyl (B1667301) scaffold is a powerful ortho-, para-director. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. This directs the incoming sulfo group (-SO3H) to the position meta to the amino group, yielding this compound.

A general representation of this reaction is as follows:

C₁₂H₁₁N + H₂SO₄ → C₁₂H₁₁NO₃S + H₂O

In a typical procedure, 4-aminobiphenyl is treated with concentrated sulfuric acid, and the reaction mixture is heated. The high temperatures are necessary to facilitate the rearrangement of the initially formed salt and subsequent sulfonation. The product is then isolated by precipitation upon dilution of the reaction mixture with water.

While effective, these established methods often require harsh reaction conditions, including high temperatures and the use of corrosive and hazardous reagents, leading to potential environmental and safety concerns.

Novel Approaches in Sulfonation of Biphenylamine Scaffolds

In recent years, significant research has focused on developing more efficient, selective, and environmentally benign methods for the sulfonation of biphenylamine scaffolds. These novel approaches aim to overcome the limitations of traditional methods.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has emerged as a promising technique to accelerate the sulfonation of aromatic amines. Sonication can enhance the rate of reaction and improve yields. For instance, the reaction of 4-aminobiphenyl with in-situ generated SO₃H⁺ ions under ultrasound irradiation has been reported to yield over 85% of this compound.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis offers advantages such as rapid heating, shorter reaction times, and often, higher yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various sulfonated aromatic compounds and presents a viable alternative for the sulfonation of biphenylamine derivatives.

Mechanochemical Synthesis: A solvent-free approach that has gained attention is mechanochemistry, which involves grinding solid reactants together to induce a chemical reaction. The synthesis of this compound has been achieved through the ball-milling of 4-aminobiphenyl with a solid sulfonating agent, offering a greener alternative by eliminating the need for solvents.

Catalytic Sulfonation: The use of solid acid catalysts, such as zeolites and functionalized resins, is another area of active research. These catalysts can offer improved selectivity and can often be recovered and reused, which aligns with the principles of green chemistry.

Green Chemistry Principles in the Synthesis of Sulfonated Biphenyl Derivatives

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for sustainable chemical manufacturing. Key areas of focus include:

Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous reagents like oleum with safer alternatives. The development of solvent-free reaction conditions, as seen in mechanochemistry, is a significant step towards greener synthesis.

Energy Efficiency: Novel techniques like microwave and ultrasound-assisted synthesis can significantly reduce energy consumption by shortening reaction times and lowering reaction temperatures compared to traditional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Research into more direct and efficient sulfonation methods contributes to improving the atom economy of the synthesis of sulfonated biphenyl derivatives.

Purification and Characterization Techniques in Synthetic Research

The isolation and characterization of this compound are critical steps to ensure the purity and identity of the synthesized compound.

Purification:

Recrystallization: A common method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable solvent (often a water-alcohol mixture) and allowed to cool slowly, leading to the formation of purer crystals.

Washing: The precipitated product is typically washed with cold water or other appropriate solvents to remove unreacted starting materials and by-products.

Chromatography: Techniques such as column chromatography can be employed for more rigorous purification, especially for separating isomers or closely related impurities.

Characterization: A combination of spectroscopic and physical methods is used to confirm the structure and purity of this compound.

| Technique | Purpose | Expected Observations/Data |

| Melting Point | To assess purity. A sharp melting point range close to the literature value indicates a high degree of purity. | The reported melting point for this compound is typically above 300°C. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | Characteristic absorption bands for N-H stretching (amine), S=O stretching (sulfonic acid), and O-H stretching (sulfonic acid) would be expected. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure, including the position of substituents on the biphenyl rings. | ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively, confirming the substitution pattern. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (249.29 g/mol ). |

| Elemental Analysis | To determine the elemental composition of the compound. | The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should match the calculated values for the molecular formula C₁₂H₁₁NO₃S. |

Chemical Transformations and Derivatization of 4 Aminobiphenyl 3 Sulfonic Acid

Diazotization and Coupling Reactions in Research Applications

The primary amino group in 4-aminobiphenyl-3-sulfonic acid can undergo diazotization, a fundamental reaction in organic synthesis. This process involves treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive intermediate. unb.ca

The general reaction for the diazotization of an aromatic amine is as follows:

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

These diazonium salts are electrophilic and readily react with electron-rich aromatic compounds, such as phenols and anilines, in what is known as an azo coupling reaction. This reaction is the cornerstone of the synthesis of a vast array of azo dyes. pbworks.com The sulfonic acid group in this compound remains intact during this process and serves to enhance the water solubility of the resulting dye.

Table 1: General Conditions for Diazotization of Aromatic Amines

| Parameter | Condition | Purpose |

| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid |

| Acid | Hydrochloric Acid (HCl) | To generate nitrous acid and maintain an acidic medium |

| Temperature | 0-5 °C | To ensure the stability of the diazonium salt |

| Solvent | Water | To dissolve the reactants |

For instance, a common research application involves the coupling of a diazotized aminobenzenesulfonic acid with a naphthol derivative. ivypanda.com The reaction of diazotized sulfanilic acid (a structurally similar compound) with 1-naphthol (B170400) produces a dark red azo dye. ivypanda.com This demonstrates the utility of sulfonated aminophenyl compounds in creating colored molecules. The specific shade of the resulting dye is dependent on the extended conjugation of the final molecule and the nature of the auxochromes present.

Table 2: Example of Azo Dye Synthesis using a Sulfonated Aromatic Amine

| Diazo Component Precursor | Coupling Component | Resulting Dye Color |

| 4-Aminobenzenesulfonic acid | 1-Naphthol | Dark Red ivypanda.com |

| 3-Aminobenzenesulfonic acid | 2-Naphthol | Dark Orange ivypanda.com |

Amidation and Sulfonamidation Reactions

The amino and sulfonic acid groups of this compound can, in principle, undergo amidation and sulfonamidation reactions, respectively.

Amidation: The amino group (-NH₂) can react with acyl chlorides or acid anhydrides to form amides. This reaction is a common method for protecting the amino group during other chemical transformations or for introducing new functional moieties. For instance, the acetylation of an amino group is a standard procedure in multi-step syntheses.

Sulfonamidation: The sulfonic acid group (-SO₃H) can be converted into a sulfonyl chloride (-SO₂Cl) by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a reactive intermediate that can then react with primary or secondary amines to form sulfonamides. ekb.eg This two-step process is a standard method for the synthesis of sulfonamides from sulfonic acids. organic-chemistry.org

While these reactions are well-established for aromatic amines and sulfonic acids, specific research examples detailing these transformations for this compound are not prevalent in the available literature.

Formation of Functionalized Biphenyl (B1667301) Systems for Research Purposes

This compound can serve as a foundational structure for the synthesis of more complex, functionalized biphenyl systems. The existing amino and sulfonic acid groups can be modified or used to direct further substitutions on the aromatic rings.

For example, the amino group can be a handle for introducing a wide variety of substituents through reactions like N-alkylation, N-arylation, or by converting it to other functional groups via the diazonium salt intermediate (e.g., Sandmeyer reaction).

Furthermore, the biphenyl structure itself is a key pharmacophore in many biologically active molecules. Research into the synthesis of novel biphenyl derivatives often involves the coupling of two aryl fragments, for which a pre-functionalized biphenyl like this compound could be a valuable starting material. For instance, radical aryl-aryl coupling reactions using diazonium salts have been explored to create biaryl compounds. acs.org

Reactivity Studies of the Amino and Sulfonic Acid Groups

The reactivity of the amino and sulfonic acid groups in this compound is influenced by their electronic effects on the biphenyl system.

Amino Group Reactivity: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions relative to itself. In the case of this compound, this would primarily be the 2- and 6-positions on the aminated ring. The nucleophilicity of the amino group is central to its role in diazotization and amidation reactions. The metabolic activation of the parent compound, 4-aminobiphenyl (B23562), involves N-oxidation of the amino group, a reaction catalyzed by cytochrome P450 enzymes. nih.gov This highlights the susceptibility of the amino group to oxidative transformations.

Sulfonic Acid Group Reactivity: The sulfonic acid group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. It is also a strong acid, with pKa values for arylsulfonic acids typically being very low. ontosight.ai This acidity is a key characteristic. The sulfonic acid group is generally stable but can be removed (desulfonation) under harsh conditions, such as heating in dilute aqueous acid. wikipedia.org It can also be converted to more reactive derivatives like sulfonyl chlorides, which are precursors to sulfonamides and sulfonate esters. ekb.eg

The presence of both an activating amino group and a deactivating sulfonic acid group on the same aromatic ring of the biphenyl system creates a complex pattern of reactivity that can be exploited in targeted organic synthesis.

Advanced Analytical Methodologies for 4 Aminobiphenyl 3 Sulfonic Acid

Spectroscopic Characterization Techniques in Research Contexts

Detailed spectroscopic data for 4-aminobiphenyl-3-sulfonic acid is not extensively published in peer-reviewed literature. However, its structure lends itself to characterization by standard spectroscopic methods. In a research context, a combination of techniques would be employed to confirm its identity and structure.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (249.29 g/mol ). buyersguidechem.com Techniques like electrospray ionization (ESI) are suitable for polar, charged molecules like this and would likely show a prominent ion at m/z 250 [M+H]⁺ in positive mode or m/z 248 [M-H]⁻ in negative mode.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): Research on other sulfonated aromatic amines has demonstrated the utility of Py-GC/MS for qualitative characterization. smolecule.com While a destructive technique, it provides structural information by identifying characteristic fragments. In a study on various sulfonated amines, pyrolysis at 500°C yielded dominant products like aniline (B41778), indicating the cleavage of the biphenyl (B1667301) structure and desulfonation. smolecule.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy would be expected to identify key functional groups. NMR spectroscopy (¹H and ¹³C) would be essential for definitively elucidating the substitution pattern on the biphenyl backbone, confirming the positions of the amine and sulfonic acid groups.

Expected Spectroscopic Features of this compound

| Technique | Expected Observation | Rationale |

|---|---|---|

| FT-IR | - N-H stretching (amine)

| Characteristic vibrational frequencies of the primary amine, sulfonic acid, and aromatic ring functional groups. |

| ¹H NMR | Complex aromatic signals with distinct coupling patterns. | The specific splitting patterns and chemical shifts of the seven aromatic protons would confirm the 1,3,4-substitution pattern. |

| ¹³C NMR | 12 distinct signals for the biphenyl carbon backbone. | Confirms the presence of 12 unique carbon environments, consistent with the substituted biphenyl structure. |

| UV-Vis | Absorption maxima in the UV region. | Characteristic of the π-electron system of the biphenyl chromophore, influenced by the amino and sulfonic acid auxochromes. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Due to its high polarity and low volatility, High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the analysis of this compound. Gas chromatography (GC) would require derivatization to increase volatility, which is a less direct approach. Research on similar sulfonated aromatic compounds often employs reversed-phase HPLC, sometimes with the use of an ion-pairing agent to improve retention and peak shape of the anionic sulfonic acid group.

Hypothetical HPLC Method Parameters

| Parameter | Suggested Condition | Reason |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate B: Acetonitrile or Methanol | Acidified mobile phase suppresses ionization of the amine group; buffer provides ionic strength. Gradient elution would be used. |

| Detection | UV-Vis Diode Array Detector (DAD) | Allows for quantification at the wavelength of maximum absorbance and simultaneous spectral confirmation. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |

Impurity profiling is critical for ensuring the quality of research-grade materials, particularly for compounds used as synthesis precursors. The primary source of impurities in this compound would be from its manufacturing process, which typically involves the sulfonation of 4-aminobiphenyl (B23562). The HPLC methods described above would be central to developing an impurity profiling method.

Potential process-related impurities could include:

Starting Material: Unreacted 4-aminobiphenyl.

Isomeric Impurities: Other monosulfonated isomers formed during the sulfonation reaction (e.g., 4'-amino-[1,1'-biphenyl]-4-sulfonic acid or 4'-amino-[1,1'-biphenyl]-2-sulfonic acid).

Over-reaction Products: Disulfonated aminobiphenyl species.

Potential Impurities in Research-Grade this compound

| Impurity Name | Source | Molecular Formula |

|---|---|---|

| 4-Aminobiphenyl | Unreacted Starting Material | C₁₂H₁₁N |

| 4'-Amino-[1,1'-biphenyl]-2-sulfonic acid | Isomer | C₁₂H₁₁NO₃S |

| 4'-Amino-[1,1'-biphenyl]-4-sulfonic acid | Isomer | C₁₂H₁₁NO₃S |

| 4-Aminobiphenyl-x,y-disulfonic acid | Over-reaction Product | C₁₂H₁₁NO₆S₂ |

Electrochemical Detection Approaches in Research Environments

While no studies report the direct electrochemical determination of this compound, its structure contains an electrochemically active aromatic amine group. This group can be oxidized at an electrode surface, providing a basis for an electrochemical sensor.

Research has been conducted on sensors built from related materials, such as poly(p-aminobenzene sulfonic acid), a conductive polymer. chemsrc.com In one study, a glassy carbon electrode modified with this polymer was used to determine 5-hydroxyindoleacetic acid via differential pulse voltammetry. chemsrc.com The study noted the irreversible redox reaction was controlled by both diffusion and adsorption on the polymer surface. chemsrc.com This indicates that a polymer derived from a similar sulfonated amine is electrochemically active and can facilitate electron transfer for sensing applications. A similar approach using cyclic or differential pulse voltammetry could foreseeably be developed for the direct quantification of this compound.

Quantification of Derivatives and Metabolites in Research Studies (e.g., Protein Adducts)

There is a significant body of research on the metabolism and adduct formation of the parent compound, 4-aminobiphenyl. Its metabolic activation leads to reactive intermediates that form covalent adducts with DNA and proteins (like hemoglobin), which are used as biomarkers of exposure.

In stark contrast, there is no available scientific literature detailing the metabolism, metabolic derivatives, or protein adducts of this compound. The presence of the highly polar, ionized sulfonic acid group is known to drastically increase water solubility. In pharmacology and toxicology, sulfonation is a major phase II metabolic pathway that typically detoxifies compounds and facilitates their renal excretion. It is plausible that this compound is either a terminal metabolite of 4-aminobiphenyl itself (a product of detoxification) or that, as an industrial chemical, its own metabolic fate has not been a subject of research. The high water solubility may prevent it from partitioning into lipid membranes and undergoing the enzymatic activation required to form the reactive intermediates that lead to adduct formation.

Mechanistic Investigations of Sulfonated Aminobiphenyls in Chemical and Biochemical Systems

Influence of Sulfonic Acid Group on Electronic Properties and Reactivity

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. numberanalytics.com Its presence on the biphenyl (B1667301) ring system of 4-aminobiphenyl (B23562) has a profound impact on the molecule's electronic properties and subsequent reactivity. This influence stems from both inductive and resonance effects, which modulate the electron density distribution across the aromatic rings and at the amino group.

The electron-withdrawing nature of the sulfonic acid group decreases the electron density on the aromatic ring to which it is attached. numberanalytics.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions. For instance, in the case of 4-aminobiphenyl-3-sulfonic acid, the sulfonic acid group at the 3-position withdraws electron density, influencing the regioselectivity of further reactions. DFT studies have suggested that the electron-donating amino group directs sulfonation to the meta position through resonance stabilization of the Wheland intermediate. smolecule.com

The introduction of sulfonic acid groups has been shown to affect the properties of polymers in which they are incorporated. In studies on fluorinated copolyamides, increasing the molar concentration of sulfonated groups led to higher proton conductivity. documentsdelivered.comresearchgate.net This highlights the ability of the sulfonic acid moiety to influence charge transport properties, a direct consequence of its electronic nature.

Reaction Kinetics and Thermodynamics Studies

However, research on the electrocatalytic oxidation of the parent compound, 4-aminobiphenyl (4-ABP), offers a point of comparison. Studies using Ti-RuO₂ anodes have investigated the degradation kinetics of 4-ABP, with parameters like current, pH, and initial concentration influencing the removal rate. nih.gov At optimal conditions (I = 1.2 A; pH = 4.0; t = 30 min; C₀ = 30 ppm), a 60.25% removal of 4-ABP was achieved. nih.gov The mineralization kinetics showed that 4-ABP degraded about 1.6 times faster than the total organic carbon (TOC). nih.gov While these results are for the unsulfonated analog, they establish a baseline for understanding how the introduction of a sulfonic acid group, with its significant electronic and solubility changes, would likely alter the kinetics and pathways of such oxidation reactions.

Thermodynamic properties are also influenced by sulfonation. The sulfonic acid group, being highly polar and capable of hydrogen bonding, significantly increases the aqueous solubility of the compound compared to the parent 4-aminobiphenyl. This change in solvation thermodynamics has implications for its distribution in environmental and biological systems.

Role in Catalytic Systems Research

Sulfonated aromatic compounds, including those related to this compound, have been investigated for their roles in various catalytic systems. The sulfonic acid group can act as a Brønsted acid site, making these molecules potential acid catalysts. For example, a Brønsted acidic ionic liquid, 1-(1-propylsulfonic)-3-methylimidazolium chloride, has demonstrated higher catalytic activity than sulfuric acid in the hydrolysis of D-cellobiose to D-glucose. researchgate.net

Furthermore, sulfonated compounds can serve as ligands in coordination chemistry, with the sulfonate group providing a coordination site for metal ions. The electronic properties conferred by the sulfonate group can tune the catalytic activity of the resulting metal complex. While direct applications of this compound in catalysis are not detailed in the provided search results, the functional group's known catalytic utility suggests potential applications. For instance, heterogeneous acid catalysts like zeolites and sulfonated resins are used for biphenyl sulfonation at lower temperatures, minimizing decomposition. smolecule.com

The synthesis of this compound itself can be achieved using modern catalytic approaches. Vilsmeier-Haack reagent systems paired with sodium bisulfite under ultrasound irradiation provide a mild and selective method for sulfonating 4-aminobiphenyl. smolecule.com This approach avoids harsh acids and achieves high yields and positional selectivity. smolecule.com

Photochemical and Thermal Stability in Research Contexts

The stability of this compound under photochemical and thermal stress is a critical factor in its application and persistence. Generally, aromatic sulfonic acids can decompose at elevated temperatures. Studies on aromatic sulfonic acid catalysts used in the polycondensation of poly(L-lactic acid) indicate that they thermally decompose in the range of 200-300 °C. researchgate.net

The thermal stability of ionic liquids functionalized with sulfonic acid groups is dependent on both the cation and the anion. researchgate.net For instance, methylimidazolium-based sulfonated ionic liquids show decomposition onset temperatures between 213-353 °C. researchgate.net This suggests that the thermal stability of this compound will be influenced by its salt form. The decomposition of sulfonic groups attached to nanocomposites has been observed to begin around 250 °C. researchgate.net

Information regarding the specific photochemical stability of this compound is limited in the provided results. However, aromatic amines can undergo photochemical reactions, and the presence of the biphenyl system suggests potential for photo-induced transformations. The sulfonic acid group may influence these pathways by altering the electronic excited states of the molecule.

Enzymatic Transformation Pathways of Related Aminobiphenyls in Research Models (e.g., N-oxidation, N-acetylation, glucuronidation and their modification by sulfonation)

The metabolic fate of aminobiphenyls is a key determinant of their biological activity. The parent compound, 4-aminobiphenyl, undergoes a series of enzymatic transformations that are crucial to its carcinogenic mechanism. nih.gov These pathways include N-oxidation, N-acetylation, and glucuronidation. nih.govnih.gov The presence of a sulfonic acid group is expected to modify these metabolic routes.

N-oxidation: This is often the initial and rate-limiting step in the metabolic activation of aromatic amines, primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2 in the liver. nih.gov This reaction forms N-hydroxyarylamines. nih.gov

N-acetylation: The N-hydroxy metabolite can be further activated by N-acetyltransferases (NATs), such as NAT1 in the bladder epithelium, to form N-acetoxyarylamine. nih.gov This unstable ester can break down to a highly reactive aryl nitrenium ion, which is a key electrophile that forms DNA adducts. nih.gov

Glucuronidation: Both the parent amine and its N-hydroxy metabolite can undergo glucuronidation, a major detoxification pathway catalyzed by UDP-glucuronosyltransferases (UGTs). washington.eduwashington.edu N-glucuronides of arylamines can act as transport forms to the bladder, where the acidic pH of urine can hydrolyze them back to the parent amine or its N-hydroxy derivative. nih.govwashington.edu

Modification by Sulfonation: Sulfonation, in this context, refers to two distinct processes: the enzymatic conjugation of a sulfo group to a metabolite (sulfation) and the presence of a sulfonic acid group on the parent molecule, as in this compound.

Sulfation as a conjugation pathway: N-hydroxy-2-acetylaminofluorene, a related aromatic amine, can be sulfated to form a highly unstable N,O-sulfonate that readily generates reactive intermediates. nih.gov This pathway competes with glucuronidation. nih.govnih.gov The availability of the sulfate (B86663) donor, PAPS (3'-phosphoadenosine-5'-phosphosulfate), is a limiting factor for this reaction. youtube.com

Influence of a sulfonic acid group on the molecule: The presence of the strongly ionic sulfonic acid group on the biphenyl ring would significantly alter the substrate's interaction with metabolic enzymes. It is likely to increase the compound's water solubility, facilitating its excretion. This could potentially reduce the extent to which it undergoes activating pathways like N-oxidation. The sulfonate group may also sterically hinder or electronically disfavor binding to the active sites of enzymes like CYP1A2 and NATs. While sulfation and glucuronidation are competing pathways in the metabolism of some aromatic amines, the inherent sulfonation of this compound would primarily influence its pharmacokinetic properties, likely favoring detoxification and elimination over metabolic activation. nih.gov

Table of Enzymatic Transformations of Related Aminobiphenyls

| Enzymatic Pathway | Enzyme Family | Key Metabolite/Intermediate | Role in Toxicity | Potential Influence of Sulfonic Acid Group |

|---|---|---|---|---|

| N-oxidation | Cytochrome P450 (e.g., CYP1A2) | N-hydroxyaminobiphenyl | Activation | May decrease binding to enzyme active site, potentially reducing activation. |

| N-acetylation | N-acetyltransferases (e.g., NAT1, NAT2) | N-acetoxyarylamine | Activation | May alter substrate affinity for the enzyme. |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | N-glucuronide conjugates | Generally detoxification, but can be a transport form. nih.govwashington.edu | Increased water solubility may enhance this pathway, favoring detoxification. |

| Sulfation (conjugation) | Sulfotransferases (SULTs) | N,O-sulfonate | Activation (forms unstable, reactive metabolite). nih.gov | The existing sulfonic acid group may influence interaction with SULT enzymes. |

Investigation of Reactive Species Formation in Chemical Reactions (e.g., Reactive Oxygen Species Generation)

The metabolism of aromatic amines like 4-aminobiphenyl can lead to the formation of reactive species, including reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), are highly reactive molecules that can cause oxidative damage to cellular components, including DNA. nih.gov

There is evidence that 4-aminobiphenyl and related compounds can produce genotoxicity through the generation of ROS. nih.gov The metabolic activation process, involving redox cycling of the amine and its metabolites, can lead to the production of these damaging species. While direct studies on ROS generation by this compound are not available in the search results, it is plausible that similar mechanisms could be at play, albeit modified by the presence of the sulfonic acid group.

The sulfonic acid group's influence on the redox potential of the molecule could either enhance or suppress ROS generation. On one hand, by withdrawing electron density, it might make oxidation more difficult. On the other hand, it could stabilize certain radical intermediates, potentially altering reaction pathways. The interaction of oxidizable phenols with other compounds has been shown to enhance the generation of ROS, which in turn can modulate cellular signaling pathways. nih.gov This highlights the complex interplay between chemical structure and the generation of reactive species.

Applications in Specialized Chemical Research Domains

Role as an Intermediate in Functional Material Synthesis Research

In the field of materials science, 4-aminobiphenyl-3-sulfonic acid serves as a crucial building block in the synthesis of functional polymers and ligands. The amino group provides a reactive site for polymerization reactions, while the sulfonic acid group can be leveraged to introduce desirable properties such as hydrophilicity, ion-exchange capabilities, and thermal stability into the final material.

Researchers are investigating its use in creating novel polymers with tailored characteristics. For instance, the incorporation of the sulfonic acid group can enhance the proton conductivity of polymer membranes, a critical aspect in the development of fuel cells. Furthermore, the biphenyl (B1667301) structure contributes to the rigidity and thermal resistance of the resulting polymers.

The compound's ability to act as a ligand is also a subject of study. The amino and sulfonic acid groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials are being explored for applications in gas storage, catalysis, and sensing.

Development of Chemical Probes and Reagents

The reactivity of this compound makes it a valuable precursor in the design of specialized chemical probes and reagents. Historically, the parent compound, 4-aminobiphenyl (B23562), was used for the detection of sulfates. who.intnih.gov The sulfonic acid derivative itself can be modified to create more selective and sensitive probes for various analytes.

The amino group can be readily diazotized and coupled with other aromatic compounds to generate a diverse library of azo compounds. These molecules often exhibit distinct colorimetric or fluorometric responses upon binding to a target analyte, forming the basis for new analytical methods. For example, derivatives are being investigated for their potential to detect specific ions or small molecules in environmental or biological samples.

Contribution to Advanced Dye Chemistry Research

The most established application of aminobiphenyl derivatives, including the sulfonic acid variant, is in the synthesis of azo dyes. nih.govjbiochemtech.com The diazotization of the amino group followed by coupling with a suitable aromatic partner is a classic and versatile method for creating a wide spectrum of colors. pbworks.com

The presence of the sulfonic acid group in this compound is particularly advantageous in dye synthesis. It imparts water solubility to the resulting dye molecules, which is essential for their application in textile dyeing and printing inks. pbworks.com The position of the sulfonic acid group can also influence the final color and fastness properties of the dye.

Research in this area focuses on synthesizing novel azo dyes with improved properties, such as enhanced lightfastness, thermal stability, and affinity for different types of fibers. jbiochemtech.comnih.gov The use of this compound and its derivatives allows for the fine-tuning of these properties by systematically modifying the molecular structure. nih.gov For example, the introduction of different substituents on the biphenyl ring system can lead to significant shifts in the absorption spectrum and, consequently, the color of the dye.

| Precursor | Coupling Agent | Resulting Dye Type |

| Diazotized this compound | Naphthol derivatives | Azo Dye |

| Diazotized this compound | Aniline (B41778) derivatives | Azo Dye |

| Diazotized this compound | Heterocyclic compounds | Heterocyclic Azo Dye |

Research on Aminobiphenyl Sulfonic Acid Derivatives for Targeted Chemical Interactions

The structural scaffold of this compound is being utilized in medicinal chemistry and chemical biology to design molecules that can interact with specific biological targets, such as enzymes and receptors. While not intended for therapeutic use, these derivatives serve as valuable tools for understanding fundamental biological processes.

The amino group can be acylated or otherwise modified to introduce different functional groups, while the sulfonic acid group can mimic negatively charged moieties found in biological substrates. This allows researchers to probe the active sites of enzymes or the binding pockets of receptors. By studying the structure-activity relationships of a series of these derivatives, scientists can gain insights into the molecular recognition events that govern biological function. For instance, studies have explored the interactions of aminopyrene derivatives with DNA, revealing how different side chains influence binding affinity and mode. nih.gov This type of research is crucial for the rational design of more potent and selective inhibitors or modulators of biological targets.

Environmental Research Chemistry of Sulfonated Aminobiphenyls

Environmental Occurrence and Distribution Studies

4-Aminobiphenyl-3-sulfonic acid is a sulfonated aromatic amine, a class of compounds that can enter the environment through various industrial activities. While specific data on the environmental occurrence of this compound is limited, the broader class of sulfonated aromatic amines is associated with industries that use azo dyes. The reductive cleavage of these dyes can lead to the formation of sulfonated aromatic amines. researchgate.net

The presence of a sulfonate group on the aromatic ring generally increases the water solubility of the compound. This property suggests that if released into the environment, this compound would likely be found primarily in aqueous matrices such as industrial wastewater, rivers, and groundwater. Its distribution would be influenced by water flow and its potential to adsorb to sediment and soil particles.

Studies on related compounds, such as aminobenzenesulfonic acids, have shown their presence in environments historically polluted with these substances. researchgate.netwur.nl For instance, the parent compound, 4-aminobiphenyl (B23562), has been detected in various environmental samples, including emissions from cooking oils and near benzidine-contaminated sites where it can form through bacterial degradation of benzidine. nih.govwho.intnih.gov While not directly applicable to the sulfonated form, this indicates potential pathways for related compounds to enter the environment.

The environmental distribution of sulfonated aromatic amines is a key area of research due to their persistence and potential for long-range transport in aquatic systems.

Interactive Data Table: Environmental Occurrence of Related Aromatic Amines

The following table summarizes findings on the occurrence of the parent compound, 4-aminobiphenyl, in various environmental matrices. This data provides context for the potential environmental presence of its sulfonated derivatives.

| Matrix | Compound | Concentration | Location/Source | Reference |

| Air | 4-Aminobiphenyl | 35.7 µg/m³ | Emissions from sunflower oil | nih.govnih.gov |

| Air | 4-Aminobiphenyl | 26.4 µg/m³ | Emissions from vegetable oil | nih.govnih.gov |

| Air | 4-Aminobiphenyl | 23.3 µg/m³ | Emissions from refined-lard oil | nih.govnih.gov |

| Cigarette Smoke | 4-Aminobiphenyl | 0.2 to 140 ng/cigarette | Mainstream and side-stream smoke | nih.gov |

| Hair Dye | 4-Aminobiphenyl | Up to 8.12 µg/g | Commercial hair dye samples | who.int |

| Henna | 4-Aminobiphenyl | Up to 2.23 µg/g | Commercial henna samples | who.int |

Abiotic Transformation Pathways

The environmental fate of this compound is influenced by abiotic transformation processes, which are non-biological chemical and physical reactions. Key pathways include photolysis, hydrolysis, and oxidation.

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines can undergo phototransformation. For instance, wastewaters containing trinitrotoluene (TNT), another nitroaromatic compound, change color upon exposure to sunlight due to photolytic reactions. wikipedia.org This suggests that the aromatic structure of this compound could be susceptible to photolysis in sunlit surface waters, leading to the formation of various transformation products. wikipedia.org

Hydrolysis: While the sulfonic acid group is generally stable to hydrolysis, the amino group on the biphenyl (B1667301) structure could potentially undergo this reaction under certain environmental pH conditions. However, significant hydrolysis of the aromatic amine itself is not typically a major transformation pathway under normal environmental conditions.

Oxidation: In the environment, oxidation can be initiated by reactive species such as hydroxyl radicals, which are present in the atmosphere and in sunlit waters. The amino group of aromatic amines is susceptible to oxidation. Electrocatalytic oxidation studies on the parent compound, 4-aminobiphenyl, have shown that it can be degraded through oxidation, forming various transformation products. nih.gov Similar oxidative processes could occur in the environment, contributing to the transformation of this compound.

The presence of the sulfonate group can influence the rates and products of these transformation pathways. The high polarity of the C-S bond and the negative charge at physiological pH can affect the molecule's reactivity and interaction with environmental matrices. researchgate.net

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of this compound in soil and water is a critical process determining its environmental persistence. The presence of the sulfonate group significantly influences its biodegradability.

Generally, sulfonated aromatic compounds are more resistant to microbial degradation than their non-sulfonated counterparts. researchgate.net The hydrophilic nature of the sulfonate group can hinder the transport of the compound across microbial cell membranes. researchgate.net

However, some microorganisms have been shown to degrade sulfonated aromatic amines. Studies on aminobenzenesulfonic acid (ABS) isomers have demonstrated that they can be degraded under aerobic conditions by microbial consortia from historically polluted sites. researchgate.netwur.nl The degradation process can involve the mineralization of the sulfonate group, releasing sulfate (B86663) into the environment. researchgate.netwur.nl

The biodegradation of biphenyl compounds, the parent structure of this compound, often proceeds through the "upper biphenyl pathway," which involves a series of enzymatic reactions. researchgate.net For complete mineralization of chlorinated biphenyls, a consortium of different microbial species is often required. researchgate.net

For this compound, biodegradation in soil and water would likely depend on the presence of specialized microbial communities capable of both cleaving the biphenyl rings and desulfonating the molecule. Research on the degradation of 4-aminonaphthalene-1-sulfonic acid (4ANS), a related sulfonated aromatic amine, identified a bacterial consortium belonging to the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas that could efficiently use 4ANS as a source of carbon, nitrogen, and sulfur. nih.gov This suggests that similar microbial consortia could potentially degrade this compound in the environment.

Analytical Detection and Monitoring in Environmental Research Samples

The detection and monitoring of this compound in environmental samples like soil and water require sensitive and specific analytical methods. Given its structure as a sulfonated aromatic amine, a combination of chromatographic separation and mass spectrometric detection is typically employed.

Sample Preparation: For water samples, a pre-concentration step is often necessary to detect the low concentrations expected in the environment. Solid-phase extraction (SPE) is a common technique used for this purpose. For soil and sediment samples, an extraction step using an appropriate solvent is required to isolate the analyte from the solid matrix.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating polar compounds like this compound from complex environmental matrices. eurofins.com

Gas Chromatography (GC): While less common for highly polar compounds, GC can be used after a derivatization step to make the analyte more volatile. osha.gov For example, the parent compound, 4-aminobiphenyl, has been analyzed by GC after derivatization with heptafluorobutyric acid anhydride (B1165640) (HFAA). osha.gov

Mass Spectrometry (MS): MS is a powerful detection technique that provides high sensitivity and selectivity. When coupled with HPLC (LC-MS) or GC (GC-MS), it allows for the confident identification and quantification of the target analyte. nih.govwho.inteurofins.com Pyrolysis-gas chromatography/mass spectrometry has also been used to characterize sulfonated aromatic amines. nih.gov

The development of standardized analytical methods is crucial for consistent and reliable monitoring of emerging contaminants like this compound in the environment. epa.gov

Interactive Data Table: Analytical Methods for Aromatic Amines

This table provides an overview of analytical techniques used for the detection of the parent compound, 4-aminobiphenyl, which can be adapted for its sulfonated derivative.

| Analytical Method | Sample Matrix | Sample Preparation | Detection Limit | Reference |

| GC/MS | Blood | Hydrolysis of adducts, SPE, derivatization | 0.5 pg/g | who.int |

| GC/MS | Air | Pre-concentration, ion-pair extraction, derivatization | 0.01 ng/m³ | who.int |

| GC/MS | Hair Dye | Ion-pair extraction, sonication, derivatization | 0.02–0.2 ng/g | who.int |

| GC-ECD | Air | Collection on acid-treated filters, derivatization | 1 ppt (B1677978) (6.9 ng/m³) | osha.gov |

| LC-MS/MS | Water | Filtration | Not specified | eurofins.com |

Ecotoxicological Model Systems for Environmental Fate Research

Daphnia magna : These small freshwater crustaceans are standard models in ecotoxicology. By exposing Daphnia magna to this compound and analyzing their tissues and the surrounding water over time, researchers can study uptake kinetics, bioconcentration potential, and metabolic transformation of the compound in an aquatic invertebrate. Studies on the parent compound, 4-aminobiphenyl, have used Daphnia magna to assess its effects. nih.gov

Zebrafish (Danio rerio) embryos : Zebrafish embryos are another valuable vertebrate model for studying the environmental fate of chemicals. Their transparency allows for direct observation of the distribution of fluorescently-tagged compounds. By analyzing the embryos and the exposure medium, scientists can investigate uptake, metabolism, and depuration (elimination) of this compound. The development of zebrafish embryos has also been used as a bioassay to investigate the effects of 4-aminobiphenyl. nih.gov

These model systems provide crucial data for developing and validating environmental fate models that predict the persistence and distribution of this compound in aquatic ecosystems. The use of a battery of tests with different species can provide a more comprehensive understanding of a chemical's behavior in the environment. nih.gov

Computational and Theoretical Studies on 4 Aminobiphenyl 3 Sulfonic Acid

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of molecules. indexcopernicus.com For a compound like 4-aminobiphenyl-3-sulfonic acid, these calculations can provide a detailed picture of its three-dimensional shape, bond characteristics, and electronic properties before it is even synthesized or isolated.

Methods such as the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G+(d,p) are commonly used to optimize the molecular geometry, finding the lowest energy conformation of the molecule. indexcopernicus.comnih.gov Such calculations yield precise data on bond lengths, bond angles, and dihedral angles, which define the spatial relationship between the two phenyl rings and the amino and sulfonic acid functional groups. indexcopernicus.com

Beyond molecular geometry, these calculations reveal crucial electronic properties. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the Molecular Electrostatic Potential (MESP) surface can be calculated. The MESP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, this would show negative potential around the oxygen atoms of the sulfonate group and the nitrogen of the amino group, and positive potential around the hydrogen atoms.

Table 1: Typical Parameters Obtained from Quantum Chemical Calculations for Aromatic Sulfonamides This table is illustrative of the types of data generated for similar molecules, as specific computational studies on this compound are not widely published.

| Parameter | Description | Typical Method | Reference |

|---|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | DFT (B3LYP/6-31G(d,p)) | indexcopernicus.com |

| Bond Angles (°) | The angle formed between three connected atoms. | DFT (B3LYP/6-31G(d,p)) | indexcopernicus.com |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for conformational analysis. | DFT (B3LYP/6-31G(d,p)) | indexcopernicus.com |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT | nih.gov |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT | nih.gov |

| HOMO-LUMO Gap (eV) | An indicator of molecular stability and reactivity. | DFT | nih.gov |

| Mulliken Atomic Charges | Calculated charge distribution on each atom in the molecule. | DFT | researchgate.net |

Molecular Dynamics Simulations of Interactions

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. dovepress.com An MD simulation of this compound, typically in an aqueous environment, can reveal how it interacts with solvent molecules and other ions. nih.gov

The simulation process involves placing the molecule in a "box" of simulated solvent (e.g., water) and calculating the forces between all atoms. The system's evolution is then simulated over time steps, often on the scale of femtoseconds, for a total duration of nanoseconds or microseconds. mdpi.com Analysis of the resulting trajectory provides insights into various dynamic properties. dovepress.com

Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to monitor the conformational changes of the molecule during the simulation, indicating its structural stability. dovepress.com

Radial Distribution Function (RDF): The RDF describes how the density of other atoms (e.g., water oxygen) varies as a function of distance from a specific atom on the solute. This reveals the structure of solvation shells around the amino and sulfonate groups. dovepress.com

Hydrogen Bonding: Analysis can quantify the number and lifetime of hydrogen bonds formed between the solute's functional groups (the -NH2 and -SO3H) and surrounding water molecules, which is crucial for understanding its solubility.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent, providing information on its hydrophobic and hydrophilic characteristics. dovepress.com

For larger-scale phenomena, mesoscale simulation techniques like Dissipative Particle Dynamics (DPD) can be employed to study processes like self-assembly or phase behavior over longer time and length scales than classical MD. mdpi.com

Table 2: Interactions of this compound Probed by Molecular Dynamics

| Interaction Type | Description | Key Functional Groups Involved |

|---|---|---|

| Hydrogen Bonding | Interaction between H-bond donors (N-H, O-H) and acceptors (O=S, N). | Amino group (-NH2), Sulfonic acid group (-SO3H) |

| Ionic/Electrostatic Interactions | Attraction or repulsion between the charged sulfonate group (-SO3⁻) and ions in solution. | Sulfonic acid group (-SO3H) |

| Hydrophobic Interactions | The tendency of the nonpolar biphenyl (B1667301) rings to aggregate in an aqueous environment. | Biphenyl backbone |

Structure-Activity Relationship (SAR) Studies in Non-Biological/Non-Toxicological Contexts

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with a specific outcome or activity. nih.gov While prevalent in drug discovery, SAR principles can be applied to non-biological contexts, such as materials science or industrial chemistry, to optimize a molecule for a desired physical or chemical property. nih.govnih.gov

For this compound, an SAR study might investigate how structural modifications affect properties like its efficacy as a dye intermediate, its chelating ability for specific metal ions, or its performance as a monomer in polymerization. The fundamental approach involves synthesizing or computationally modeling a series of related compounds where specific parts of the molecule are systematically changed, and the target property is measured for each analogue. nih.gov

For example, an SAR study could explore:

The position of the sulfonic acid group: Moving the -SO3H group to the 4- or 2-position on the same ring, or to the other phenyl ring, would likely alter the molecule's solubility, acidity, and spatial conformation, thereby affecting its utility in applications sensitive to molecular geometry.

Substitution on the second phenyl ring: Adding electron-donating or electron-withdrawing groups to the unsubstituted phenyl ring could modulate the electronic properties of the entire molecule, influencing its color (if used as a dye) or its reactivity in subsequent chemical steps.

These relationships can be visualized using tools like Structure-Activity Similarity (SAS) maps, which plot structural similarity against activity similarity to identify trends. nih.gov

Table 3: Hypothetical SAR Study for a Non-Biological Property (e.g., Metal Ion Chelation)

| Structural Modification | Rationale | Predicted Effect on Chelation |

|---|---|---|

| Move -SO3H to 2-position | Places amino and sulfonic acid groups ortho to each other. | May enhance chelation of certain metal ions due to the formation of a stable five-membered ring. |

| Add a hydroxyl (-OH) group to the 2-position | Introduces another potential chelating group adjacent to the amino group. | Could significantly increase binding affinity and selectivity for specific metals. |

| Replace -SO3H with -COOH (carboxylic acid) | Changes the acidity and geometry of the acidic functional group. | Would alter the pH-dependent binding characteristics and selectivity profile. |

Predictive Modeling for Synthesis and Reactivity

Computational models can be used to predict viable synthetic routes and the chemical reactivity of this compound. The most direct synthesis involves the electrophilic sulfonation of 4-aminobiphenyl (B23562). Predictive models based on quantum chemistry can explain the regioselectivity of this reaction.

By calculating the electron density and reactivity indices (like Fukui functions derived from FMO analysis), one can predict which carbon atoms on the biphenyl system are most susceptible to attack by an electrophile (like SO3). nih.gov The amino group (-NH2) is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the other phenyl ring, the primary sites for substitution are the positions ortho to the amino group (positions 3 and 5). Computational models can further differentiate between these sites, predicting that substitution at the 3-position is favored, leading to the desired product.

Predictive models can also forecast the reactivity of the final compound in other reactions. For example, by calculating the energies of transition states, it is possible to estimate the activation energy required for the amino group to participate in diazotization reactions, which are common for creating azo dyes. These models can help in selecting optimal reaction conditions (temperature, pH, reagents) to maximize yield and minimize side products.

Table 4: Predictive Modeling for the Synthesis of this compound

| Modeling Aspect | Input Data | Predicted Output | Relevance |

|---|---|---|---|

| Regioselectivity of Sulfonation | Structure of 4-aminobiphenyl | Electron density map, Fukui function values for each carbon atom. | Predicts that the -SO3H group will preferentially add at the C3 position. |

| Reaction Energetics | Structures of reactants (4-aminobiphenyl, SO3), transition state, and product. | Reaction energy profile, activation energy. | Helps determine the feasibility of the reaction and suggests necessary conditions. |

| Product Reactivity | Structure of this compound. | HOMO/LUMO energies, MESP surface, atomic charges. | Predicts how the product will behave in subsequent reactions (e.g., diazotization). |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-aminobiphenyl-3-sulfonic acid with high purity?

Sulfonic acid derivatives like this compound are typically synthesized via sulfonation reactions. A common approach involves electrophilic aromatic substitution, where biphenyl derivatives are sulfonated using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature. Ultrasound-assisted synthesis (e.g., as applied to aryl sulfonamides) can enhance reaction efficiency and yield by improving reagent mixing and reducing aggregation . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the product from isomers or byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- FTIR Spectroscopy : Identifies functional groups (e.g., sulfonic acid -SO3H stretching at ~1030 cm⁻¹ and aromatic C-N vibrations).

- NMR Spectroscopy : ¹H NMR resolves aromatic proton environments, while ¹³C NMR confirms substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide spectral benchmarks for sulfonic acid derivatives .

Q. How can researchers optimize solubility and stability of sulfonic acid derivatives in aqueous solutions?

Solubility is influenced by pH-dependent deprotonation of the sulfonic acid group. Adjusting pH to alkaline conditions (e.g., using NaOH) enhances solubility via sulfonate salt formation. Stability studies should monitor degradation under varying temperatures and UV exposure. For analogs like 4-amino-3-hydroxynaphthalene-1-sulfonic acid, stabilization with antioxidants (e.g., ascorbic acid) is recommended .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in degradation mechanisms of sulfonic acid derivatives?

Contradictory degradation data (e.g., oxidative vs. hydrolytic pathways) require systematic validation:

- Controlled Reactor Studies : Isolate variables (e.g., O2 levels, light exposure).

- Isotopic Labeling : Track degradation intermediates (e.g., ¹⁸O-labeled H2O to confirm hydrolysis).

- Computational Modeling : Predict reactive sites using density functional theory (DFT). Cross-disciplinary approaches, as seen in PFSA membrane research, integrate experimental and computational data to reconcile discrepancies .

Q. How can structure-property relationships for this compound be established across length scales?

- Nanoscale Morphology : Use small-angle X-ray scattering (SAXS) to probe aggregate structures.

- Transport Properties : Measure ionic conductivity via electrochemical impedance spectroscopy (EIS).

- Mechanical Behavior : Nanoindentation assesses elastic modulus in thin films. Correlate these with molecular dynamics simulations to link sulfonic acid group orientation to macroscopic behavior, as demonstrated in PFSA ionomer studies .

Q. What advanced techniques enable real-time monitoring of sulfonic acid derivatives in catalytic applications?

- In Situ Raman Spectroscopy : Tracks reaction intermediates during catalysis.

- Operando X-ray Absorption Spectroscopy (XAS) : Probes electronic state changes in metal-sulfonate complexes.

- Microfluidic Reactors : Enable high-throughput screening under dynamic conditions. These methods, adapted from PFSA membrane research, provide mechanistic insights into catalytic cycles .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the biological activity of sulfonic acid derivatives?

- Dose-Response Assays : Test cytotoxicity and enzyme inhibition across concentrations.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-amino-6-chlorotoluene-3-sulfonic acid ) to identify critical functional groups.

- Molecular Docking : Predict binding interactions with target proteins (e.g., using AutoDock Vina) .

Q. What statistical approaches address clustered data in multi-observation studies of sulfonic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.